molecular formula C23H30N2O2 B11421492 1-(1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzimidazol-2-yl)ethanol

1-(1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzimidazol-2-yl)ethanol

Cat. No.: B11421492
M. Wt: 366.5 g/mol
InChI Key: DCFQUKGKBMYHQG-UHFFFAOYSA-N
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Description

1-(1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOL-2-YL)ETHAN-1-OL is a complex organic compound that features a benzodiazole ring fused with a phenoxybutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOL-2-YL)ETHAN-1-OL typically involves multi-step organic reactions. The initial steps often include the preparation of the benzodiazole core, followed by the introduction of the phenoxybutyl group through nucleophilic substitution reactions. The final step involves the addition of the ethan-1-ol group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOL-2-YL)ETHAN-1-OL undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOL-2-YL)ETHAN-1-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOL-2-YL)ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The benzodiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-METHYL-4-PROPAN-2-YLBENZENE: Shares structural similarities but lacks the benzodiazole ring.

    2-Propanone, 1-(4-methoxyphenyl)-: Contains a phenoxy group but differs in the core structure.

    1-(1,3-Benzodioxol-5-yl)-2-propanol: Features a benzodioxole ring instead of a benzodiazole ring.

Uniqueness

1-(1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOL-2-YL)ETHAN-1-OL is unique due to its specific combination of functional groups and the presence of the benzodiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

1-[1-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]benzimidazol-2-yl]ethanol

InChI

InChI=1S/C23H30N2O2/c1-16(2)19-12-11-17(3)15-22(19)27-14-8-7-13-25-21-10-6-5-9-20(21)24-23(25)18(4)26/h5-6,9-12,15-16,18,26H,7-8,13-14H2,1-4H3

InChI Key

DCFQUKGKBMYHQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCCCN2C3=CC=CC=C3N=C2C(C)O

Origin of Product

United States

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